Ether, alpha-bromo-p-tolyl propyl
Overview
Description
Molecular Structure Analysis
Ethers are a class of organic compounds that contain an sp3 hybridized oxygen between two alkyl groups . The R-O-R’ bond angle in ethers is close to what is expected in a tetrahedral geometry . The presence of an electronegative oxygen atom gives ethers a small dipole moment .Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S N 2, S N 1, or E1 reaction mechanism .Physical And Chemical Properties Analysis
Ethers have no hydrogen atom on the oxygen atom (that is, no OH group), so there is no intermolecular hydrogen bonding between ether molecules . This makes their boiling points much lower than an alcohol with similar mass . Ethers containing up to 3 carbon atoms are soluble in water, due to their hydrogen bond formation with water molecules .Scientific Research Applications
I have conducted a search for scientific research applications of “1-(bromomethyl)-4-propoxybenzene”, but unfortunately, there is limited information available on specific applications for this compound. The search results provided information on similar compounds and their uses in various fields such as synthesis of cyclopropanes, heterocycles, and other organic compounds, as well as in polymerization processes . However, they did not detail unique applications for “1-(bromomethyl)-4-propoxybenzene”.
Mechanism of Action
In the first step of the reaction mechanism, one alcohol is protonated to become a good leaving group . In the second step, a second alcohol displaces water from the protonated alcohol during an S N 2 reaction, yielding a protonated ether . In the final step, this intermediate is deprotonated to yield the symmetrical ether .
Safety and Hazards
Ether, alpha-bromo-p-tolyl propyl is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and may cause drowsiness or dizziness . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(bromomethyl)-4-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQKGOKXPFDCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180700 | |
Record name | Ether, alpha-bromo-p-tolyl propyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ether, alpha-bromo-p-tolyl propyl | |
CAS RN |
2606-58-8 | |
Record name | 1-(Bromomethyl)-4-propoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2606-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ether, alpha-bromo-p-tolyl propyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ether, alpha-bromo-p-tolyl propyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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